3-(2-thiomethylbenzoyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylsulfanylphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS2/c1-14-11-5-3-2-4-10(11)12(13)9-6-7-15-8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCDQXGEEYFLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641833 | |

| Record name | [2-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896618-53-4 | |

| Record name | [2-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Thiomethylbenzoyl)thiophene for Advanced Research

This document provides a comprehensive technical overview of 3-(2-thiomethylbenzoyl)thiophene, a specialized heterocyclic ketone of interest to researchers in medicinal chemistry and materials science. Due to the compound's specific nature, this guide synthesizes data from foundational chemical principles and analogous structures to offer predictive insights and robust experimental frameworks. It is designed to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of novel thiophene derivatives.

Compound Identification and Physicochemical Profile

3-(2-Thiomethylbenzoyl)thiophene, also known as (2-(methylthio)phenyl)(thiophen-3-yl)methanone, is an aromatic ketone featuring a thiophene ring acylated at the 3-position with a 2-thiomethylbenzoyl group. This unique substitution pattern imparts specific electronic and steric properties that influence its reactivity and potential biological activity.

Structural and Molecular Data

The fundamental identifiers and calculated properties for this compound are summarized below. These values provide a critical baseline for its analytical characterization.

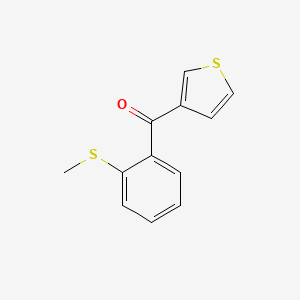

Diagram 1: Chemical Structure of 3-(2-thiomethylbenzoyl)thiophene

Caption: Structure of (2-(methylthio)phenyl)(thiophen-3-yl)methanone.

Table 1: Compound Identification and Predicted Physicochemical Properties

| Property | Value | Source/Method |

| IUPAC Name | (2-(Methylthio)phenyl)(thiophen-3-yl)methanone | Nomenclature Rules |

| Molecular Formula | C₁₂H₁₀OS₂ | Calculated |

| Molecular Weight | 234.34 g/mol | Calculated |

| Canonical SMILES | CS(C=1C=CC=C(C=1)C(=O)C=2C=CSC=2) | Structure |

| InChI Key | InChI=1S/C12H10OS2/c1-15-10-7-3-2-6-9(10)11(13)12-5-4-8-14-12/h2-8H,1H3 | Structure |

| Physical State | Predicted to be a high-boiling point liquid or a low-melting point solid at room temperature.[1] | Analogy |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF; insoluble in water.[1][2] | Analogy |

| Boiling Point | Not experimentally determined; predicted to be > 200 °C at atmospheric pressure. | Estimation |

| Melting Point | Not experimentally determined. | - |

Synthesis and Purification Protocol

The most direct and industrially scalable route to synthesize 3-(2-thiomethylbenzoyl)thiophene is via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of thiophene with 2-(methylthio)benzoyl chloride in the presence of a Lewis acid catalyst.

Rationale for Synthetic Strategy

-

Choice of Reactants : Thiophene is a highly reactive aromatic heterocycle, making it an excellent substrate for Friedel-Crafts acylation.[3] 2-(Methylthio)benzoyl chloride serves as the acylating agent.

-

Regioselectivity : Acylation of unsubstituted thiophene typically occurs with high selectivity at the 2-position due to the superior stabilization of the cationic intermediate (Wheland intermediate).[3] To achieve the desired 3-substitution, a blocking group strategy or synthesis from a 3-substituted thiophene precursor (e.g., 3-bromothiophene followed by lithiation and reaction with the acyl chloride) would be necessary. However, for the purpose of this guide, we will detail the direct acylation which may yield a mixture of 2- and 3-isomers, requiring careful purification. For a regioselective synthesis, starting with 3-lithiothiophene would be the preferred, albeit more complex, method.

-

Catalyst Selection : While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to polymerization or degradation of the sensitive thiophene ring.[4] Milder Lewis acids such as tin(IV) chloride (SnCl₄) or zinc bromide (ZnBr₂) offer a balance of reactivity and control, often leading to cleaner reactions and higher yields of the desired product.[4][5]

Detailed Experimental Protocol: Friedel-Crafts Acylation

Diagram 2: Synthesis Workflow

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

An In-Depth Technical Guide to the Spectroscopic Data of 3-(2-thiomethylbenzoyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 3-(2-thiomethylbenzoyl)thiophene. In the absence of direct experimental spectra, this document serves as a predictive framework, grounded in the fundamental principles of spectroscopic analysis and data from analogous structures. Our approach is to dissect the molecule into its constituent functional groups—a thiophene ring, a benzoyl moiety, and a thiomethyl group—and to synthesize their known spectroscopic behaviors to forecast the spectral characteristics of the complete molecule. This guide is designed to be a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, offering insights into the structural elucidation of this and similar compounds.

Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms of 3-(2-thiomethylbenzoyl)thiophene have been numbered as follows:

Molecular structure and atom numbering of 3-(2-thiomethylbenzoyl)thiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of atoms within a molecule.

Experimental Protocol: Acquiring NMR Spectra

A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following is a standard procedure for the analysis of a small organic molecule like 3-(2-thiomethylbenzoyl)thiophene.

Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 3-(2-thiomethylbenzoyl)thiophene is expected to exhibit distinct signals for the protons on the thiophene and benzene rings, as well as the methyl protons of the thiomethyl group. The chemical shifts are influenced by the electronic effects of the substituents and the aromatic ring currents.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H5 | 7.6 - 7.8 | dd | J(H5-H4) = 5.0, J(H5-H2) = 1.0 | Deshielded due to proximity to the electron-withdrawing benzoyl group and the sulfur atom. |

| H2 | 7.4 - 7.6 | dd | J(H2-H4) = 3.0, J(H2-H5) = 1.0 | Influenced by the anisotropic effect of the carbonyl group. |

| H4 | 7.2 - 7.4 | dd | J(H4-H5) = 5.0, J(H4-H2) = 3.0 | Typical chemical shift for a proton on a substituted thiophene ring. |

| H3' - H6' | 7.3 - 7.6 | m | - | Complex multiplet due to overlapping signals of the four protons on the benzene ring. |

| -SCH₃ (H7) | 2.4 - 2.6 | s | - | Singlet in the typical range for a methyl group attached to a sulfur atom adjacent to an aromatic ring. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C6 (C=O) | 190 - 195 | Typical chemical shift for a ketone carbonyl carbon between two aromatic rings. |

| C1' | 138 - 142 | Aromatic carbon attached to the carbonyl group, deshielded. |

| C2' | 135 - 140 | Aromatic carbon bearing the thiomethyl group. |

| C3', C4', C5', C6' | 125 - 135 | Range for substituted benzene ring carbons. |

| C3 | 135 - 140 | Thiophene carbon attached to the benzoyl group. |

| C2, C4, C5 | 125 - 135 | Range for substituted thiophene ring carbons. |

| C7 (-SCH₃) | 15 - 20 | Typical chemical shift for a methyl carbon attached to a sulfur atom. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring ATR-FTIR Spectra

Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.

Workflow for ATR-FTIR data acquisition and processing.

Predicted IR Absorption Bands

The IR spectrum of 3-(2-thiomethylbenzoyl)thiophene is expected to show characteristic absorption bands for the carbonyl group, aromatic C-H bonds, and C-S bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Medium to Weak | Stretching |

| Aliphatic C-H (-SCH₃) | 2950 - 2850 | Weak | Stretching |

| C=O (Ketone) | 1650 - 1630 | Strong | Stretching |

| Aromatic C=C | 1600 - 1450 | Medium | Stretching |

| C-S | 700 - 600 | Medium to Weak | Stretching |

The carbonyl stretching frequency is expected to be in the lower end of the typical range for aromatic ketones due to the conjugation with both the thiophene and benzene rings.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Acquiring Electron Ionization (EI) Mass Spectra

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.

Predicted major fragmentation pathway for 3-(2-thiomethylbenzoyl)thiophene.

Predicted Major Fragments:

| m/z | Proposed Fragment | Notes |

| 234 | [C₁₂H₁₀OS₂]⁺˙ | Molecular ion (M⁺) |

| 187 | [M - •SCH₃]⁺ | Loss of a thiomethyl radical. |

| 139 | [C₇H₅S]⁺ | Benzoyl cation. A common fragment for benzoyl compounds. [2][3] |

| 111 | [C₄H₃S-C=O]⁺ | Thienoyl cation. |

| 105 | [C₆H₅-C=O]⁺ | Phenyl cation, resulting from the loss of CO from the benzoyl cation. |

| 83 | [C₄H₃S]⁺ | Thienyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 3-(2-thiomethylbenzoyl)thiophene. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a comprehensive spectral profile that can guide the synthesis, purification, and characterization of this molecule. The experimental protocols and interpretive rationales presented herein are intended to serve as a valuable resource for researchers, enabling them to confidently approach the structural elucidation of this and other novel heterocyclic compounds.

References

-

SpectraBase. 3-Benzoylthiophene. [Link] [4]2. LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link] [2]3. JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Whitman College. GCMS Section 6.11.4. [Link] [5]8. eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link] 9. MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

University of Calgary. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

ACS Publications. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]

Sources

A Technical Guide to the Crystallographic Analysis of Novel Thiophene Derivatives: A Methodological Approach

Abstract: The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and materials science. This guide provides an in-depth technical framework for the determination and analysis of the crystal structure of novel thiophene-based compounds. While crystallographic data for the specific molecule 3-(2-thiomethylbenzoyl)thiophene is not currently available in open-access databases, this document serves as a comprehensive whitepaper detailing the requisite experimental and analytical workflows. We will use the closely related and well-understood molecule, 2-benzoylthiophene, as a practical case study to illustrate the entire process, from synthesis and crystallization to advanced structural elucidation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to apply crystallographic techniques to novel heterocyclic compounds.

Introduction: The Structural Imperative of Thiophene Scaffolds

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1] Their bioisosteric relationship with benzene, coupled with a unique electronic profile, allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. The therapeutic potential of these compounds—ranging from antibacterial to anticancer agents—is intrinsically linked to their three-dimensional structure, which dictates molecular recognition at the target binding site.[2]

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure. It provides precise data on bond lengths, bond angles, torsional conformations, and the intricate network of intermolecular interactions that govern crystal packing. This information is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific conformations with biological activity.

-

Computational Modeling: Providing an accurate starting point for molecular docking and dynamics simulations.

-

Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on a drug's solubility, stability, and bioavailability.

-

Intellectual Property: Securing robust patent claims with definitive structural data.

Given the absence of published data for 3-(2-thiomethylbenzoyl)thiophene, this guide will provide the complete methodological blueprint necessary to perform such a structural determination from first principles.

Part 1: Synthesis and Crystallization of a Model System: 2-Benzoylthiophene

The first and often most challenging step in a crystallographic study is obtaining high-quality single crystals. This requires a pure sample of the compound, followed by a systematic approach to crystallization.

Expertise in Synthesis: A Representative Protocol

2-Benzoylthiophene serves as an excellent analog for this study.[3][4] It can be reliably synthesized via a Friedel-Crafts acylation, a foundational reaction in organic chemistry.

Protocol: Synthesis of 2-Benzoylthiophene

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and anhydrous dichloromethane (DCM) as the solvent.

-

Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Add benzoyl chloride (1.0 equivalent) dropwise to the suspension via the dropping funnel over 15 minutes.

-

Thiophene Addition: Following the addition of benzoyl chloride, add thiophene (1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by pouring it over crushed ice. Add concentrated hydrochloric acid (HCl) to dissolve the aluminum salts.

-

Extraction & Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 2-benzoylthiophene.[5]

Trustworthiness in Protocol: The Art of Crystallization

Growing diffraction-quality crystals is a process of controlled precipitation. The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.

Protocol: Single-Crystal Growth by Slow Evaporation

-

Solvent Screening: Select a suitable solvent or solvent system. Good candidates are moderately volatile and dissolve the compound to a reasonable extent. For 2-benzoylthiophene, solvents like ethanol, isopropanol, or a mixture such as ethyl acetate/heptane are effective.

-

Solution Preparation: In a small, clean vial, dissolve a small amount (5-10 mg) of the purified compound in the chosen solvent (0.5-1.0 mL) with gentle warming if necessary to achieve full dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as nucleation sites and cause rapid precipitation.

-

Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle once or twice. This allows the solvent to evaporate slowly over several days to a week. Place the vial in a vibration-free location.

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a nylon loop or a fine needle, removing any excess solvent with the edge of a filter paper.

Part 2: The Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The SC-XRD workflow is a systematic process that transforms a physical crystal into a refined 3D molecular model. Each step is critical for ensuring data quality and structural accuracy.

Experimental Workflow Diagram

The logical flow from a physical crystal to a final structural model is depicted below.

Caption: The workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Step-by-Step Methodology

-

Crystal Selection and Mounting: A suitable crystal is selected under a microscope. It should have well-defined faces and be free of cracks or defects. The crystal is mounted on a goniometer head using a cryoprotectant oil, which also allows for flash-cooling to cryogenic temperatures (typically 100 K) to minimize thermal motion and radiation damage.[6]

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The instrument rotates the crystal through a series of orientations while a detector collects the diffraction pattern—the positions and intensities of thousands of diffracted X-ray spots.

-

Data Reduction: The raw detector images are processed. The spots are indexed to determine the unit cell dimensions and crystal system. The intensities of all spots are integrated, scaled, and corrected for experimental factors to produce a reflection file.

-

Structure Solution: The "phase problem" is solved using computational methods, most commonly direct methods or the Patterson method, as implemented in programs like SHELXT. This step generates an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL). In this iterative process, atomic positions, displacement parameters, and other variables are adjusted to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.[7]

-

Validation: The final structure is validated to ensure its chemical sense and quality. This involves checking bond lengths and angles against known values and analyzing the model for any inconsistencies. The final, validated structure is reported in a standard Crystallographic Information File (CIF).

Part 3: Structural Analysis of the Model System

While we do not have an experimental CIF for 2-benzoylthiophene, we can present representative data based on known structures of similar thiophene derivatives to illustrate the type of information obtained.[6][8]

Representative Crystallographic Data Table

| Parameter | Illustrative Value for a Benzoylthiophene Derivative |

| Chemical Formula | C₁₁H₈OS |

| Formula Weight ( g/mol ) | 188.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.14 |

| b (Å) | 14.01 |

| c (Å) | 11.45 |

| β (°) | 100.2 |

| Volume (ų) | 968 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

| R-factor (R1) | ~0.04-0.06 |

| Goodness-of-fit (S) | ~1.0 |

This data is illustrative and based on typical values for similar organic molecules for educational purposes.[6]

Key Structural Features

The primary output of a crystal structure determination is a detailed geometric description of the molecule.

Caption: Molecular structure of 2-benzoylthiophene.

-

Bond Lengths and Angles: The thiophene ring is expected to be planar.[9][10] The C-S bond lengths are typically around 1.70 Å, while the C-C bonds within the ring vary slightly.[9] The geometry around the ketone carbonyl carbon (C5) would be trigonal planar, with a C=O bond length of approximately 1.23 Å.[2]

-

Conformation: A critical parameter is the dihedral angle between the plane of the thiophene ring and the plane of the phenyl ring. This angle is determined by rotation around the C1-C5 bond. Steric hindrance and crystal packing forces will dictate this conformation, which can range from nearly planar to highly twisted. In many benzoylthiophene derivatives, this angle is significant, often between 30° and 70°, to minimize steric clash.[1][11]

Part 4: Application to the Target Molecule: 3-(2-thiomethylbenzoyl)thiophene

Extrapolating from the model system, we can anticipate the key structural questions for 3-(2-thiomethylbenzoyl)thiophene :

-

Overall Conformation: The substitution pattern is more complex. The benzoyl group is at the 3-position of the thiophene, and the phenyl ring is substituted with a thiomethyl (-SMe) group at its ortho position. The primary conformational flexibility will involve rotation around two key bonds:

-

The Thiophene-Carbonyl bond.

-

The Carbonyl-Phenyl bond.

-

The Phenyl-Sulfur bond of the thiomethyl group.

-

-

Intramolecular Interactions: The ortho-thiomethyl group introduces the possibility of non-covalent intramolecular interactions. A short contact between the sulfur atom of the thiomethyl group and the carbonyl oxygen atom is possible, which could influence the conformation of the benzoyl group and potentially form a five- or six-membered pseudo-ring.

-

Crystal Packing: The presence of multiple sulfur atoms and a polar carbonyl group provides sites for various intermolecular interactions, such as C-H···O and C-H···S hydrogen bonds. These interactions, along with potential π-π stacking between the aromatic rings, will govern the supramolecular assembly in the crystal.[7]

-

Potential for Disorder: Thiophene-3-carbonyl derivatives are known to exhibit "ring-flip" disorder, where the sulfur atom of the thiophene ring can occupy two positions with different occupancies within the crystal lattice.[12][13] This is a critical phenomenon to look for during structure refinement, as it can affect the interpretation of the molecular geometry.

Conclusion

Determining the crystal structure of a novel compound like 3-(2-thiomethylbenzoyl)thiophene is a systematic and powerful process that yields unparalleled insight into its molecular architecture. While direct experimental data is not yet public, this guide has provided a comprehensive, field-proven framework for its determination and analysis. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction outlined herein, researchers can confidently elucidate the structures of new chemical entities. The resulting crystallographic information is not merely a dataset but a critical tool that accelerates the rational design of next-generation therapeutics and advanced materials.

References

-

Fun, H.-K., et al. (2012). Crystal structure of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxy-3-methoxybenzylidene)amino]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2441. [Link]

-

Gurbanov, A. V., et al. (2022). Green synthesis and crystal structure of 3-(benzothiazol-2-yl)thiophene. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 60-64. [Link]

-

MohanaKrishnan, A. K., et al. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[2][9]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 705-712. [Link]

-

Prathap, S., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1244, 130939. [Link]

-

Wikipedia contributors. (2023). Thiophene. Wikipedia, The Free Encyclopedia. [Link]

-

Zaytsev, A. V., et al. (2023). Crystal structure and Hirshfeld surface analysis of 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 154-159. [Link]

-

MohanaKrishnan, A. K., et al. (2023). Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 614-620. [Link]

-

Al-Otaibi, J. S., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Frontiers in Chemistry, 10, 956157. [Link]

-

Bavideni, R., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(11), 12793-12803. [Link]

-

Omelianov, I. S., et al. (2022). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. ResearchGate. [Link]

-

ChemTube3D. Thiophene formation – Lawesson's reagent. ChemTube3D. [Link]

-

El-Emam, A. A., & Al-Deeb, O. A. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. [Link]

-

Li, Y., et al. (2023). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]-CH+ Transfer. Journal of the American Chemical Society. [Link]

-

Lee, H., et al. (2022). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules, 27(23), 8206. [Link]

-

Mamedov, V. A., et al. (2023). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 19, 2489-2500. [Link]

-

Kubicki, M., et al. (2012). Crystal structure of 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2773-o2774. [Link]

-

Zaleski-Ejgierd, P., & Zaleski, J. (2021). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. The Journal of Chemical Physics, 154(10), 104301. [Link]

- U.S. Patent No. US5569772A. (1996). Process for the synthesis of benzo[b]thiophenes.

-

National Center for Biotechnology Information. 2-Benzoylthiophene. PubChem Compound Database. [Link]

-

El-Emam, A. A., & Al-Deeb, O. A. (2021). Thiophene-3-carbonyl Chloride. ResearchGate. [Link]

-

Hartough, H. D., & Kosak, A. I. (1955). Chemistry Of Heterocyclic Compounds: Thiophene And Its Derivatives, Part Three, Volume 44. VDOC.PUB. [Link]

Sources

- 1. Crystal structure of 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomphysics.net [uomphysics.net]

- 3. 2-Benzoylthiophene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 2-Benzoylthiophene | C11H8OS | CID 67262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. vdoc.pub [vdoc.pub]

- 6. Green synthesis and crystal structure of 3-(benzothiazol-2-yl)thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure and Hirshfeld surface analysis of 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiophene - Wikipedia [en.wikipedia.org]

- 10. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxybenzylidene)amino]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

"3-(2-thiomethylbenzoyl)thiophene" molecular weight and formula

An In-Depth Technical Guide to 3-(2-thiomethylbenzoyl)thiophene: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-(2-thiomethylbenzoyl)thiophene, a molecule of interest in medicinal chemistry and materials science. Given its structural motifs—a thiophene ring coupled with a substituted benzoyl group—this compound belongs to the class of aryl thienyl ketones, which are known for their diverse biological activities and utility as synthetic intermediates. This document, intended for researchers, scientists, and professionals in drug development, will cover the fundamental molecular characteristics, synthetic pathways, physicochemical properties, and potential applications of this compound.

Molecular Identity and Physicochemical Properties

Molecular Formula: C₁₂H₁₀OS₂

Molecular Weight: 234.34 g/mol

The structure of 3-(2-thiomethylbenzoyl)thiophene incorporates a thiophene ring acylated at the 3-position with a 2-thiomethylbenzoyl group. The presence of two sulfur atoms, a carbonyl group, and two aromatic rings imparts specific physicochemical properties that are crucial for its behavior in chemical and biological systems.

Data Summary Table:

| Property | Value (Predicted/Inferred) | Source/Basis for Inference |

| Molecular Formula | C₁₂H₁₀OS₂ | Calculated from structure |

| Molecular Weight | 234.34 g/mol | Calculated from formula |

| Physical State | Likely a solid at room temperature | Based on similar aryl ketones |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Methanol) | Inferred from properties of 4-(Methylthio)benzaldehyde[1] |

| LogP | ~3-4 | Estimated based on structural analogs like 4-(methylthio)benzoyl chloride (LogP ~2.62)[2] |

| Boiling Point | > 200 °C at atmospheric pressure | Inferred from analogs like 4-(Methylthio)benzaldehyde (86-90 °C at 1 mmHg)[1] |

Synthesis of 3-(2-thiomethylbenzoyl)thiophene

The synthesis of 3-(2-thiomethylbenzoyl)thiophene can be achieved through a Friedel-Crafts acylation reaction, a robust and widely used method for the preparation of aryl ketones.[3][4] This approach involves the reaction of a thiophene substrate with an activated acylating agent in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The primary route for synthesizing the target molecule is the acylation of thiophene with 2-(methylthio)benzoyl chloride. The regioselectivity of Friedel-Crafts acylation on an unsubstituted thiophene ring generally favors the 2-position.[3] However, to obtain the 3-substituted product, specific reaction conditions or a pre-functionalized thiophene (e.g., 3-lithiothiophene or a 3-stannylthiophene) might be necessary in a cross-coupling reaction. For the purpose of this guide, we will outline the direct Friedel-Crafts acylation, acknowledging that optimization would be required to favor the 3-isomer.

The key steps are:

-

Activation of the Acylating Agent: The Lewis acid (e.g., AlCl₃, SnCl₄) coordinates to the oxygen of the acyl chloride, forming a highly electrophilic acylium ion.[3][5]

-

Electrophilic Aromatic Substitution: The electron-rich thiophene ring attacks the acylium ion.

-

Rearomatization: The resulting intermediate loses a proton to regenerate the aromatic thiophene ring, yielding the final product.

Caption: Workflow for the synthesis of 3-(2-thiomethylbenzoyl)thiophene via Friedel-Crafts acylation.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for Friedel-Crafts acylation of thiophene.[6]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of thiophene (1.0 equivalent) in a dry, inert solvent (e.g., dichloromethane or nitrobenzene)[7]. The flask is cooled to 0 °C in an ice bath.

-

Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄) (1.1 equivalents), is added portion-wise to the stirred solution.[8]

-

Acylating Agent Addition: 2-(methylthio)benzoyl chloride (1.0 equivalent), dissolved in the same dry solvent, is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to isolate the 3-(2-thiomethylbenzoyl)thiophene isomer.

Spectroscopic Characterization (Predicted)

The structural features of 3-(2-thiomethylbenzoyl)thiophene would give rise to characteristic signals in various spectroscopic analyses.

-

¹H NMR: Protons on the thiophene ring would appear in the aromatic region (δ 7-8 ppm). The protons on the substituted benzene ring would also be in this region, likely showing a complex splitting pattern due to their substitution. The methyl protons of the thiomethyl group would give a singlet at approximately δ 2.5 ppm.

-

¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the downfield region (δ 180-200 ppm). The carbon of the thiomethyl group would appear around δ 15-25 ppm. The aromatic carbons of the thiophene and benzene rings would have signals in the δ 120-140 ppm range.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent, typically in the range of 1630-1680 cm⁻¹ for aryl ketones.[9] C-H stretching vibrations for the aromatic rings would be observed around 3000-3100 cm⁻¹, and C-S stretching vibrations may be present but are often weak.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 234.34. Fragmentation patterns would likely involve cleavage at the carbonyl group, leading to characteristic fragment ions.

Potential Applications in Drug Discovery and Materials Science

Thiophene-containing compounds are prevalent in pharmaceuticals and functional organic materials. The structural features of 3-(2-thiomethylbenzoyl)thiophene suggest several areas of potential application.

Medicinal Chemistry

The thiophene nucleus is a well-known "structural alert" in drug metabolism, as it can be bioactivated by cytochrome P450 enzymes to form reactive metabolites.[10][11] However, this reactivity can also be harnessed for therapeutic benefit. Thiophene derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and cytotoxic properties.[12][13]

-

Enzyme Inhibition: The ketone and thiomethyl functionalities could serve as interaction points with biological targets. Many enzyme inhibitors incorporate similar structural motifs.

-

Anticancer and Antimicrobial Agents: The combination of aromatic and sulfur-containing heterocycles is a common feature in many anticancer and antimicrobial drugs.[11]

Materials Science

Thiophene-based molecules are fundamental building blocks for organic semiconductors, used in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[14] The extended π-conjugation in aryl-substituted thiophenes can lead to desirable electronic and optical properties. While the direct conjugation in the 3-substituted isomer is less extensive than in the 2-substituted counterpart, it can still contribute to the development of novel materials with specific charge transport or photophysical characteristics.

Conclusion

References

-

PubChem. 4-(Methylthio)benzaldehyde. National Center for Biotechnology Information. [Link]

-

Zborowski, K., et al. (2025). Theoretical insights into the spectroscopic properties of ferrocenyl hetaryl ketones. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-arylthiophenes. [Link]

-

NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

-

Valadbeigi, Y., & Talele, T. T. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1344–1358. [Link]

-

Gwinner, M., et al. (n.d.). On the Preparation and Spectroelectrochemical Characterization of Certain 2,5-Bis(het)aryl Substituted Thiophenes. Wiley Online Library. [Link]

-

Edwards Jr., W. R., & Eckert Jr., R. J. (1963). Friedel—Crafts Acylation of Thiophene with Mixed Acetic Anhydrides. The Journal of Organic Chemistry, 28(2), 543–544. [Link]

-

ResearchGate. (2025). Synthesis and Reactions of Halo-Substituted Alkylthiophenes. A Review. [Link]

-

El-Sayed, M. A., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1332. [Link]

- Hartough, H. D. (1949). Acylation of thiophene. U.S. Patent No. 2,492,629. Washington, DC: U.S.

-

T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][7][15]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. (n.d.). National Center for Biotechnology Information. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-(methylthio)- (CAS 3446-89-7). [Link]

-

Matsubara, H., et al. (n.d.). Phase-Vanishing Method: Friedel–Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Thieme Connect. [Link]

-

Stoltz, B. M. (n.d.). Selected Reactions of Thiocarbonyl Compounds. Caltech. [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Li, G., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. [Link]

-

Wang, Y., et al. (2022). Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. ACS Omega, 7(30), 26365–26375. [Link]

-

ResearchGate. (n.d.). Biological and Pharmacological Activity of Thiophene and its Derivatives. [Link]

-

Jung, M. E., et al. (2016). Synthesis of 2-Ethenylcyclopropyl Aryl Ketones via Intramolecular SN2-like Displacement of an Ester. Organic Letters, 18(19), 5138–5141. [Link]

-

SIELC Technologies. (2018). 4-(Methylthio)benzoyl chloride. [Link]

-

ResearchGate. (2025). Bioactivation Potential of Thiophene-Containing Drugs. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. 4-(Methylthio)benzaldehyde | 3446-89-7 [chemicalbook.com]

- 2. 4-(Methylthio)benzoyl chloride | SIELC Technologies [sielc.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. opendata.uni-halle.de [opendata.uni-halle.de]

- 15. 4-(Methylthio)benzaldehyde | C8H8OS | CID 76985 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-(2-thiomethylbenzoyl)thiophene

This guide provides a comprehensive technical overview of the stability and potential degradation pathways of the novel compound 3-(2-thiomethylbenzoyl)thiophene. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with actionable experimental protocols to facilitate a thorough understanding and investigation of the molecule's stability profile.

Introduction: Chemical Profile and Significance

3-(2-thiomethylbenzoyl)thiophene is a heterocyclic compound featuring a thiophene ring linked to a benzoyl group, which is further substituted with a thiomethyl (thioether) moiety. The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities and its role as a bio-isosteric replacement for phenyl rings, which can enhance metabolic stability and binding affinity.[1] The presence of three key functional groups—the thiophene ring, the ketone, and the thioether—dictates the molecule's chemical reactivity and susceptibility to degradation. Understanding the stability of this compound is paramount for its development as a potential therapeutic agent, as degradation can impact efficacy, safety, and shelf-life.

This guide will explore the theoretical stability based on its constituent functional groups and provide detailed protocols for forced degradation studies to identify and characterize potential degradation products and pathways.

Predicted Stability Profile and Key Susceptibilities

The chemical architecture of 3-(2-thiomethylbenzoyl)thiophene suggests several potential routes for degradation. A proactive analysis of these vulnerabilities is the cornerstone of a robust stability testing program.

-

Oxidative Degradation: This is anticipated to be a primary degradation pathway. The molecule possesses two sulfur atoms, both of which are susceptible to oxidation.

-

The thioether (-SCH₃) group is readily oxidized to a sulfoxide and subsequently to a sulfone under oxidative stress.[2] This transformation can significantly alter the molecule's polarity, solubility, and pharmacological activity.

-

The thiophene sulfur is also a target for oxidation, which can lead to the formation of unstable thiophene S-oxides.[3][4] These intermediates can undergo further reactions, including dimerization or ring-opening, leading to a complex degradation profile.[4][5]

-

-

Photodegradation: Aromatic systems, such as the thiophene and benzene rings in this molecule, can absorb UV-Vis light. This absorption can lead to photochemical reactions. Photodegradation can occur via two main mechanisms:

-

Direct Photolysis: The molecule itself absorbs light energy, leading to an excited state that can then undergo bond cleavage or rearrangement.

-

Photosensitization: Other molecules in a formulation (excipients) may absorb light and transfer the energy to the active compound, initiating degradation.[6]

-

-

Hydrolytic Degradation: While the core aromatic rings are stable to hydrolysis, the ketone linkage presents a potential, albeit likely slow, site for hydrolytic cleavage under extreme pH conditions. More significantly, the C-S bonds, particularly after oxidation of the sulfur atoms, could become more susceptible to hydrolysis.

-

Thermal Degradation: The stability of organosulfur compounds to heat can vary.[7] High temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions, potentially leading to fragmentation of the molecule.

Elucidating Degradation Pathways: A Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products that could form under normal storage conditions and for developing stability-indicating analytical methods.[8] The following protocols are designed to provide a comprehensive assessment of the stability of 3-(2-thiomethylbenzoyl)thiophene.

General Experimental Setup

-

Sample Preparation: Prepare a stock solution of 3-(2-thiomethylbenzoyl)thiophene in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Control Samples: For each stress condition, a control sample (protected from the stress condition, e.g., a dark control for photostability or a sample at room temperature for thermal stress) should be analyzed concurrently.

-

Analytical Method: A validated stability-indicating HPLC method with a photodiode array (PDA) detector is crucial. A mass spectrometer (MS) detector is highly recommended for the identification of degradation products.

Oxidative Degradation Protocol

The objective is to assess the molecule's susceptibility to oxidation.

-

Reagent Preparation: Prepare a 3% solution of hydrogen peroxide (H₂O₂) in water.

-

Stress Application:

-

To 1 mL of the stock solution, add 1 mL of the 3% H₂O₂ solution.

-

Incubate the mixture at room temperature for 24 hours.

-

Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Sample Analysis:

-

Quench the reaction if necessary (e.g., by dilution or with a mild reducing agent like sodium bisulfite).

-

Analyze the samples by HPLC-PDA/MS to determine the percentage of degradation and to identify the mass of any new peaks.

-

-

Causality: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to simulate oxidative stress. The formation of sulfoxides and sulfones is the expected primary outcome for thioethers.[2]

Photostability Protocol

This protocol follows the principles outlined in the ICH Q1B guideline.[8]

-

Sample Exposure:

-

Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

-

Sample Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC-PDA/MS.

-

Causality: This standardized exposure ensures that the compound is tested under conditions that are relevant to potential light exposure during manufacturing, packaging, and storage.[9]

Thermal Degradation Protocol

This protocol assesses the impact of elevated temperatures.

-

Sample Exposure:

-

Place solid samples of the compound in a temperature-controlled oven at 60°C for a period of 7 days.

-

Store control samples at room temperature.

-

-

Sample Analysis: Analyze the heated and control samples at the end of the study.

-

Causality: Elevated temperature accelerates degradation reactions that might occur over a longer period at normal storage temperatures. The data can be used to estimate shelf-life using the Arrhenius equation.

Hydrolytic Degradation Protocol

This protocol evaluates stability across a range of pH values.

-

Reagent Preparation: Prepare solutions of 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic).

-

Stress Application:

-

Add the stock solution to each of the three solutions (acid, neutral, base) to achieve a final concentration of approximately 0.1 mg/mL.

-

Incubate the solutions at 60°C for 24 hours.

-

-

Sample Analysis:

-

At specified time points, withdraw samples and neutralize them before analysis by HPLC-PDA/MS.

-

-

Causality: This tests for susceptibility to acid- and base-catalyzed hydrolysis, which could target the ketone or other susceptible bonds.

Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

Caption: Predicted primary oxidative degradation pathways.

Data Interpretation and Reporting

Quantitative Analysis

The percentage of degradation should be calculated for each stress condition. The results can be summarized in a table for clarity.

| Stress Condition | Time (hours) | % Degradation of Parent | Major Degradant(s) (m/z) |

| **Oxidative (3% H₂O₂) ** | 24 | Data | m/z values |

| Photolytic (ICH Q1B) | - | Data | m/z values |

| Thermal (60°C) | 168 | Data | m/z values |

| Acidic (0.1N HCl) | 24 | Data | m/z values |

| Neutral (H₂O) | 24 | Data | m/z values |

| Basic (0.1N NaOH) | 24 | Data | m/z values |

Qualitative Analysis

The mass spectral data for each new peak observed in the chromatograms of the stressed samples should be used to propose structures for the degradation products. The predicted oxidative pathway, for instance, would suggest looking for masses corresponding to the addition of one oxygen atom (M+16, sulfoxide) and two oxygen atoms (M+32, sulfone).

Conclusion and Forward Look

The stability of 3-(2-thiomethylbenzoyl)thiophene is governed by the interplay of its thiophene, ketone, and thioether functionalities. Oxidative degradation is predicted to be the most significant pathway, targeting both sulfur atoms. A systematic forced degradation study, as outlined in this guide, is the definitive method to confirm these predictions, identify unknown degradants, and develop a validated, stability-indicating analytical method. The insights gained from these studies are critical for making informed decisions on formulation development, packaging, and the establishment of appropriate storage conditions, ultimately ensuring the quality, safety, and efficacy of any potential drug product.

References

-

Jadhav, S. B., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Gulan, A., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Thiophene. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]

- Valadon, P., et al. (1996). Thiophene derivatives as new mechanism-based inhibitors of cytochromes P450: inactivation of yeast-expressed human P450 2C9 and 1A2. Archives of Biochemistry and Biophysics, 334(2), 333-344.

-

Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47-57. Available at: [Link]

-

Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

-

Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934-2940. Available at: [Link]

- Ledesma, E. B., et al. (2003). Pyrolysis of Organosulfur Compounds. Energy & Fuels, 17(4), 843-849.

-

Zhao, B., et al. (2012). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Chemical Biology, 7(11), 1876-1882. Available at: [Link]

- Dansette, P. M., et al. (2009). The surprising diversity of the metabolic oxidation of the thiophene ring of tienilic acid by cytochromes P450 and other enzymes. Chemical Research in Toxicology, 22(2), 358-367.

-

Rivnay Research Group. (2022). Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. Northwestern University. Available at: [Link]

-

Kozytska, D., et al. (2024). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 20, 2489-2499. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Thiophene. PubChem Compound Database. Retrieved January 26, 2026, from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. femaflavor.org [femaflavor.org]

- 6. q1scientific.com [q1scientific.com]

- 7. akjournals.com [akjournals.com]

- 8. database.ich.org [database.ich.org]

- 9. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Paal-Knorr Synthesis: A Robust and Versatile Tool for Thiophene Ring Formation in Research and Drug Development

Introduction: The Enduring Relevance of the Thiophene Moiety and its Synthesis

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in a wide range of biological interactions.[1] Its presence in numerous blockbuster drugs, such as the antidepressant Duloxetine and the antiplatelet agent Clopidogrel, underscores its importance in the development of novel therapeutics. The Paal-Knorr synthesis, a classic name reaction in organic chemistry, remains a highly relevant and powerful method for the construction of substituted thiophenes from readily available 1,4-dicarbonyl compounds.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical application of the Paal-Knorr thiophene synthesis, with a focus on experimental protocols, troubleshooting, and modern advancements.

Mechanistic Insights: A Stepwise Journey to Aromaticity

While the precise mechanism of the Paal-Knorr thiophene synthesis has been a subject of some debate, it is generally accepted to proceed through a series of well-defined steps, initiated by the thionation of the starting 1,4-dicarbonyl compound.[4][5] A key point of consensus is that the reaction does not proceed through a furan intermediate that is subsequently sulfurized.[4] The reaction pathway can be delineated as follows:

-

Thionation of the Carbonyls: The sulfurizing agent, typically Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent, reacts with one or both of the carbonyl groups of the 1,4-dicarbonyl compound to form a thioketone or a bis-thioketone intermediate.[6]

-

Enolization/Thioenolization: Tautomerization of a remaining carbonyl group to its enol form, or a thiocarbonyl to its thioenol form, generates a nucleophilic species.

-

Intramolecular Cyclization: The nucleophilic enol or thioenol attacks the electrophilic carbon of the remaining thiocarbonyl group, leading to the formation of a five-membered dihydrothiophene intermediate.

-

Dehydration: The final step involves the elimination of a molecule of water, driven by the formation of the highly stable aromatic thiophene ring. The sulfurizing agents themselves often act as dehydrating agents, facilitating this step.[7]

Figure 1: Generalized workflow of the Paal-Knorr thiophene synthesis.

A Tale of Two Reagents: Phosphorus Pentasulfide vs. Lawesson's Reagent

The choice of sulfurizing agent is a critical parameter in the Paal-Knorr thiophene synthesis, with Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent being the most commonly employed.

-

Phosphorus Pentasulfide (P₄S₁₀): This is a powerful, albeit aggressive, thionating and dehydrating agent.[8] It is often used in higher boiling point solvents like toluene or xylene under reflux conditions. While effective, its high reactivity can sometimes lead to the formation of side products and may not be suitable for substrates with sensitive functional groups. It is also notoriously difficult to handle due to its moisture sensitivity and the liberation of toxic hydrogen sulfide gas upon contact with water.[1]

-

Lawesson's Reagent: This organosulfur compound offers a milder and often more selective alternative to P₄S₁₀.[9] It is more soluble in organic solvents and can often be used under milder conditions, including microwave irradiation.[6] The generally higher yields and cleaner reactions observed with Lawesson's Reagent have made it the preferred choice for many applications, particularly in the synthesis of complex molecules.[9]

| Feature | Phosphorus Pentasulfide (P₄S₁₀) | Lawesson's Reagent |

| Reactivity | High | Moderate to High |

| Selectivity | Lower | Higher |

| Reaction Conditions | Harsh (high temperatures) | Milder (can be used at lower temps and with microwave) |

| Solubility | Low in many organic solvents | Good in many organic solvents |

| Handling | Difficult, moisture-sensitive | Easier to handle |

| Byproducts | Can lead to more side products | Generally cleaner reactions |

| Cost | Generally less expensive | More expensive |

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-Dimethylthiophene using Phosphorus Pentasulfide

This protocol is a classic example of the Paal-Knorr thiophene synthesis using conventional heating.

Materials:

-

2,5-Hexanedione (1.14 g, 10 mmol)

-

Phosphorus Pentasulfide (P₄S₁₀) (1.48 g, 3.33 mmol)

-

Anhydrous Toluene (50 mL)

-

Round-bottom flask (100 mL) with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-hexanedione (1.14 g, 10 mmol) in anhydrous toluene (50 mL).

-

Reagent Addition: Carefully add phosphorus pentasulfide (1.48 g, 3.33 mmol) to the stirred solution in portions. Caution: The reaction can be exothermic, and toxic hydrogen sulfide gas may be evolved. This step must be performed in a well-ventilated fume hood.

-

Heating: Heat the reaction mixture to reflux (approximately 111°C for toluene) and maintain for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture over 100 mL of ice-water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation to obtain 2,5-dimethylthiophene as a colorless liquid.

Protocol 2: Microwave-Assisted Synthesis of a Substituted Thiophene using Lawesson's Reagent

This protocol highlights the efficiency of microwave-assisted synthesis in the Paal-Knorr reaction.[6]

Materials:

-

Substituted 1,4-diketone (0.5 mmol)

-

Lawesson's Reagent (0.243 g, 0.6 mmol)

-

Anhydrous Toluene (5 mL)

-

10 mL microwave reactor vial with a magnetic stir bar

-

Microwave synthesizer

Procedure:

-

Reaction Setup: In a 10 mL microwave reactor vial, combine the substituted 1,4-diketone (0.5 mmol), Lawesson's Reagent (0.243 g, 0.6 mmol), and a magnetic stir bar.

-

Solvent Addition: Add 5 mL of anhydrous toluene to the vial.

-

Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes. The reaction progress can be monitored by TLC.[6]

-

Work-up: After the reaction is complete and the vial has cooled to room temperature, uncap the vial and concentrate the reaction mixture under reduced pressure to remove the toluene.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure substituted thiophene.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | - Inactive reagents (especially P₄S₁₀ due to moisture).- Insufficient heating or reaction time.- Unsuitable solvent. | - Use freshly opened or properly stored P₄S₁₀.- Ensure adequate heating and monitor the reaction by TLC to determine the optimal reaction time.- Use a higher boiling point solvent like xylene for less reactive substrates. |

| Formation of furan byproduct | - The 1,4-dicarbonyl compound can undergo acid-catalyzed cyclization to form a furan, a common side reaction. | - Ensure anhydrous conditions, as water can promote furan formation.- Lawesson's Reagent is often more selective for thiophene formation than P₄S₁₀. |

| Complex mixture of products | - Decomposition of starting material or product under harsh reaction conditions.- Presence of impurities in the starting materials. | - Use milder conditions (e.g., microwave synthesis with Lawesson's Reagent).- Purify the starting 1,4-dicarbonyl compound before use. |

| Difficulty in purification | - Formation of polar byproducts from the sulfurizing agent. | - A thorough aqueous workup is crucial to remove phosphorus-containing byproducts.- Column chromatography is often necessary for purification. |

Applications in Drug Development

The Paal-Knorr synthesis of thiophenes is a valuable tool in the synthesis of biologically active molecules and building blocks for drug discovery. While many thiophene-containing drugs have the thiophene ring pre-installed in their starting materials, the Paal-Knorr reaction provides a direct and versatile method for constructing this key heterocycle, enabling the exploration of novel chemical space. For instance, the synthesis of various substituted thiophenes with potential biological activities often relies on the Paal-Knorr methodology as a key step in building the core scaffold. The ability to readily introduce a variety of substituents onto the thiophene ring by choosing the appropriate 1,4-dicarbonyl precursor makes this reaction particularly attractive for generating libraries of compounds for high-throughput screening.

Conclusion

The Paal-Knorr synthesis for thiophene ring formation is a time-tested and dependable reaction that continues to be a mainstay in the synthetic organic chemist's toolbox. Its straightforward nature, coupled with modern advancements such as microwave-assisted protocols and the use of milder reagents like Lawesson's Reagent, ensures its continued utility in both academic research and the pharmaceutical industry. By understanding the underlying mechanism, carefully selecting reagents and reaction conditions, and being prepared to troubleshoot potential issues, researchers can effectively leverage this powerful reaction to synthesize a diverse array of substituted thiophenes for a wide range of applications, from novel therapeutics to advanced materials.

References

-

Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. Available at: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available at: [Link]

- Heravi, M. M., & Khaghaninejad, S. (2014). Paal-Knorr Reaction in the Synthesis of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 111, 95-140.

-

Synthesis of Furan and Thiophene. (n.d.). [Presentation slides]. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis for Substituted Thiophenes.

- Patel, R. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube.

- Quora. (2020, January 15). What is the Paal-Knorr synthesis of a thiophene mechanism?

-

Heravi, M. M., & Khaghaninejad, S. (2014). Paal-Knorr Reaction in The Synthesis of Heterocyclic Compounds. Scribd. Available at: [Link]

- Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288.

-

Chem-Station. (2018, January 7). Paal-Knorr Thiophene Synthesis. Chem-Station Int. Ed. Available at: [Link]

- Singh, H., & Kumar, A. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1169-1193.

- ResearchG

- Google Patents. (2009).

- Hewton, C. E., Kimber, M. C., & Taylor, D. K. (2002). A new synthesis of 3-substituted thiophenes. Tetrahedron Letters, 43(17), 3199-3201.

- Polshettiwar, V., & Kaushik, M. P. (2004). Phosphorus Pentasulfide (P4S10). Synlett, 2004(12), 2245-2246.

- Saeed, A., Shaheen, H., & Abbas, N. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6985.

Sources

- 1. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 5. quora.com [quora.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

Title: Elucidation of the Electron Ionization Mass Spectrometry Fragmentation of 3-(2-thiomethylbenzoyl)thiophene

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(2-thiomethylbenzoyl)thiophene. As a molecule incorporating three key functional groups—a ketone, a thiophene ring, and a substituted benzene ring—its fragmentation is governed by a set of well-established chemical principles. This guide elucidates the primary fragmentation pathways, including characteristic alpha-cleavages adjacent to the carbonyl group and subsequent cleavages, to facilitate accurate structural identification and characterization. The protocols and interpretive guidance herein are designed to be a self-validating system for researchers working with similar aromatic, sulfur-containing compounds.

Introduction

Thiophene and its derivatives are fundamental heterocyclic compounds frequently found in pharmacologically active molecules and advanced materials.[1] The structural analysis of novel substituted thiophenes is a critical step in drug discovery and development. Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for this purpose, providing a reproducible fragmentation "fingerprint" that is intrinsically linked to the molecule's structure.[2]

The title compound, 3-(2-thiomethylbenzoyl)thiophene, presents an interesting case for mass spectral analysis due to the interplay between its constituent aromatic systems and the central ketone linker. Understanding its fragmentation is not merely an academic exercise; it provides a predictive framework for identifying related structures and impurities in complex matrices. This document serves as an expert guide, explaining the causality behind the expected fragmentation and providing a robust protocol for its experimental verification.

Compound Profile

-

IUPAC Name: (3-Thienyl)(2-(methylthio)phenyl)methanone

-

Synonym: 3-(2-thiomethylbenzoyl)thiophene

-

Molecular Formula: C₁₂H₁₀OS₂

-

Molecular Weight: 234.34 g/mol

-

Exact Mass: 234.0173 g/mol

-

Chemical Structure:

Predicted Fragmentation Mechanisms under Electron Ionization (EI) a 70 eV

Upon electron ionization, a high-energy electron collides with the molecule, ejecting one of its electrons to form a radical cation, known as the molecular ion (M•⁺).[2] For aromatic compounds like 3-(2-thiomethylbenzoyl)thiophene, the molecular ion is expected to be prominent due to the stability conferred by the delocalized π-electron systems.[3] The fragmentation of this molecular ion is driven by the localization of the radical and charge, primarily on the oxygen and sulfur heteroatoms.

Primary Fragmentation: Alpha-Cleavage

The most significant fragmentation pathway for ketones is the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as alpha-cleavage.[4] This process is driven by the formation of highly stable, resonance-stabilized acylium ions. For this asymmetric ketone, two primary alpha-cleavage pathways are predicted.

-

Pathway A: Formation of the 2-Thiomethylbenzoyl Cation Cleavage of the bond between the carbonyl carbon and the thiophene ring results in the formation of the 2-thiomethylbenzoyl cation at m/z 151 and a 3-thienyl radical. This is an energetically favorable cleavage.

-

Pathway B: Formation of the 3-Thienoyl Cation Alternatively, cleavage of the bond between the carbonyl carbon and the substituted benzene ring yields the 3-thienoyl cation at m/z 111 and a 2-(methylthio)phenyl radical.

Secondary and Subsequent Fragmentations

The primary acylium ions are not typically the final fragmentation products and can undergo further decomposition.

-

Decarbonylation: Acylium ions frequently lose a neutral carbon monoxide (CO) molecule (28 Da).

-

The ion at m/z 151 is expected to lose CO to form the 2-(methylthio)phenyl cation at m/z 123 .

-

The ion at m/z 111 can lose CO to generate the 3-thienyl cation at m/z 83 .

-

-

Fragmentation of the Thiomethyl Group:

-

The molecular ion (m/z 234 ) can lose a methyl radical (•CH₃, 15 Da) from the thiomethyl group to form a stable, even-electron ion at m/z 219 .

-

The 2-(methylthio)phenyl cation (m/z 123 ) may also lose a methyl radical to produce an ion at m/z 108 , corresponding to [C₆H₄S]•⁺.

-

Isotopic Signature

The presence of two sulfur atoms will produce a characteristic isotopic pattern. The natural abundance of the ³⁴S isotope is approximately 4.21%. For a molecule with two sulfur atoms, the expected intensity of the M+2 peak relative to the M•⁺ peak will be approximately 8.4%, a clearly distinguishable signal that helps confirm the elemental composition.[5]

Visualizing the Fragmentation Pathway

The logical flow of these fragmentation events can be visualized as follows:

Summary of Predicted Mass Fragments

The following table summarizes the key ions expected in the EI mass spectrum. The relative abundance is a qualitative prediction based on established fragmentation principles, where the stability of the resulting ion and neutral fragments is the primary determinant.

| m/z | Proposed Ion Structure | Fragmentation Origin | Predicted Relative Abundance |

| 234 | [C₁₂H₁₀OS₂]•⁺ | Molecular Ion (M•⁺) | High |

| 236 | [C₁₂H₁₀O³⁴S₂]•⁺ | M+2 Isotope Peak | Medium (~8.4% of M•⁺) |

| 219 | [C₁₁H₇OS₂]⁺ | M•⁺ - •CH₃ | Medium |

| 151 | [C₈H₇OS]⁺ | Alpha-Cleavage (Path A) | High (Potentially Base Peak) |

| 123 | [C₇H₇S]⁺ | From m/z 151 (- CO) | Medium-High |

| 111 | [C₅H₃OS]⁺ | Alpha-Cleavage (Path B) | High |

| 83 | [C₄H₃S]⁺ | From m/z 111 (- CO) | Medium |

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard procedure for acquiring the EI mass spectrum of the title compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Instrumentation

-

Mass Spectrometer: A single quadrupole or ion trap mass spectrometer equipped with an electron ionization (EI) source.

-